![molecular formula C9H11N5O B1491297 1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol CAS No. 2091198-37-5](/img/structure/B1491297.png)
1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Overview
Description
1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol (AE-PP) is a synthetic compound with a wide range of applications in the fields of science and technology. It is a versatile compound with potential applications in drug design, biotechnology, and materials science. AE-PP has been studied extensively in the laboratory and is being used in various research applications.
Scientific Research Applications
Antibacterial and Antioxidant Activities
Research on pyrazine derivatives, including structures similar to 1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, has demonstrated significant antibacterial and antioxidant properties. A study synthesized novel pyrazine compounds and evaluated their antibacterial activities against both Gram-positive and Gram-negative strains. Additionally, these compounds showed antioxidant activities determined by the DPPH free radical method, suggesting their potential in medical applications (Kitawat & Singh, 2014).
Antifungal and Antibacterial Pharmacophores
Pyrazole derivatives, closely related to 1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, have been identified for their antitumor, antifungal, and antibacterial pharmacophore sites. These compounds' structures were confirmed through various spectroscopic techniques, and their biological activity against breast cancer and microbes was also established (Titi et al., 2020).
Potential in Antipsychotic Medication
Research has explored the synthesis of pyrazole-5-ols as potential antipsychotic agents. These compounds, similar to 1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, showed properties akin to antipsychotic drugs, like reducing spontaneous locomotion in mice without causing ataxia. They also displayed unique features, such as not binding to D2 dopamine receptors, which is common in many antipsychotic drugs (Wise et al., 1987).
Anticancer Properties
Another study synthesized pyrazole derivatives that inhibited the growth of A549 lung cancer cells in dosage- and time-dependent manners. These compounds, structurally related to 1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, demonstrated significant anticancer potential, particularly those with specific substituents on the pyrazole moiety (Zhang et al., 2008).
DNA Interaction and Antimicrobial Activity
A study on cobalt(II) and copper(II) complexes of a pyrazole-5-ol ligand revealed the potential of these complexes in DNA interaction and exhibiting antimicrobial activities. This underscores the versatility of pyrazole-5-ol derivatives in biochemical applications (Ramashetty et al., 2021).
Synthesis of Heterocyclic Analogues
The synthesis of various heterocyclic analogues of pyrazole-5-ols, including pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, was achieved efficiently, demonstrating the potential of these compounds in the development of new pharmaceuticals (Eller et al., 2006).
Theoretical Studies and Synthesis
Theoretical studies and synthesis of novel pyranopyrazoles, similar in structure to 1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, were carried out to understand their molecular properties better. These studies provide insights into the design of compounds with specific desired characteristics (Al-Amiery et al., 2012).
properties
IUPAC Name |
2-(2-aminoethyl)-5-pyrazin-2-yl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-1-4-14-9(15)5-7(13-14)8-6-11-2-3-12-8/h2-3,5-6,13H,1,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXSIXYGNRQCNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=O)N(N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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